
4-Chlorobenzhydryl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzhydryl chloride typically involves the chlorination of 4-chlorobenzhydrol. One common method includes dissolving 4-chlorobenzhydrol in toluene and then adding concentrated hydrochloric acid. The mixture is heated to 60°C and maintained at this temperature for 2.5 hours. After cooling to 20°C, the reaction mixture separates into organic and aqueous layers. The toluene layer is then washed with 10% aqueous sodium carbonate to neutralize the pH, dried over anhydrous sodium sulfate, and used in subsequent steps without isolation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of thionyl chloride as a chlorinating agent. This method is advantageous due to its efficiency and the relatively high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzhydryl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is common due to the presence of the chlorine atom, which can be replaced by other nucleophiles.
Reduction: The compound can be reduced to 4-chlorobenzhydrol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperazine in the presence of a solvent like toluene at elevated temperatures (80°C) are commonly used.
Reduction: Sodium borohydride in a solvent system containing toluene and water with a phase transfer catalyst.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(4-chlorobenzhydryl)piperazine are formed.
Reduction: The major product is 4-chlorobenzhydrol.
Scientific Research Applications
4-Chlorobenzhydryl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorobenzhydryl chloride and its derivatives involves the inhibition of cell proliferation. The compound targets specific molecular pathways that are crucial for cell division and growth, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is a key aspect of its action .
Comparison with Similar Compounds
Diphenylmethane: The parent structure of 4-Chlorobenzhydryl chloride, consisting of two benzene rings connected by a single methane.
4-Chlorobenzophenone: A related compound where the central carbon is double-bonded to oxygen instead of being bonded to chlorine.
Uniqueness: this compound is unique due to its dual chlorine substitutions, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Biological Activity
4-Chlorobenzhydryl chloride, a derivative of benzhydryl chloride, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies that evaluate the compound's cytotoxicity against different cancer cell lines and its synthesis methods.
This compound has the following chemical specifications:
Property | Value |
---|---|
IUPAC Name | 1-chloro-4-[chloro(phenyl)methyl]benzene |
Molecular Weight | 237.13 g/mol |
Density | 1.239 g/cm³ |
Boiling Point | 159°C to 160°C (2 mmHg) |
Flash Point | 194°C (381°F) |
Purity | 98% |
Synthesis of 4-Chlorobenzhydryl Derivatives
The synthesis of this compound typically involves the reaction of benzhydrol with thionyl chloride. This method yields high purity and stability, allowing for further derivatization to create various piperazine derivatives, which exhibit significant biological activity.
Example Synthesis Reaction:
- Benzophenone is reduced using sodium borohydride to produce benzhydrol.
- Benzhydrol is treated with thionyl chloride to yield this compound.
- This compound can then react with piperazine derivatives to form novel compounds with potential cytotoxic properties.
Cytotoxicity Studies
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- Liver Cancer Cells: HUH7, HEPG2
- Breast Cancer Cells: MCF7, T47D
- Colon Cancer Cells: HCT116
- Others: KATO-3 (gastric), MFE-296 (endometrial)
The cytotoxic effects were evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.
Key Findings:
- Compound derivatives showed a GI50 (Growth Inhibition at 50%) ranging from 1.22 µM to over 11 µM across different cell lines.
- The most potent derivative identified was compound 5a , which exhibited a GI50 of 4.64 µM against HUH7 cells and 4.15 µM against FOCUS cells .
Case Studies
-
Cytotoxicity Analysis of Novel Piperazine Derivatives:
A study synthesized a series of novel piperazine derivatives from this compound and tested their efficacy against multiple cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly, suggesting their potential as anticancer agents . -
Comparative Study on Benzamide Derivatives:
Another investigation compared the cytotoxic activities of benzamide derivatives synthesized from this compound. It was found that these derivatives had varying levels of activity, with some showing promising results against hepatocellular carcinoma cells .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Chlorobenzhydryl chloride critical for experimental design?
- Answer: this compound (CAS 134-83-8) is a liquid with a molecular weight of 237.12 g/mol and a boiling point of 159–160°C at 2 mmHg. It is immiscible with water (IMMISCIBLE), has a density of 1.229 g/cm³, and a flash point of 146.9°C. These properties necessitate careful solvent selection (e.g., non-polar solvents for dissolution) and temperature-controlled reactions (e.g., reflux setups below 160°C) . Its hygroscopic nature requires anhydrous conditions for moisture-sensitive syntheses .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer:
- PPE: Impervious gloves (tested for permeability), tightly sealed goggles, and full-face protection are mandatory due to its corrosive nature (Risk Phrase R34: Causes burns) .
- Ventilation: Use fume hoods to avoid inhalation of vapors, which can irritate respiratory systems. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .
- Storage: Store in a locked, cool, dry area away from oxidizing agents. Follow P405 ("Store locked up") and local regulations for corrosive substances .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How is this compound typically synthesized, and what are common intermediates?
- Answer: The compound is synthesized via Friedel-Crafts alkylation, where chlorobenzene reacts with benzyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃). Key intermediates include benzhydrol derivatives, which are subsequently chlorinated using thionyl chloride (SOCl₂) or PCl₅. Reaction optimization requires controlled stoichiometry and inert atmospheres to minimize side reactions like polyhalogenation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for pharmaceutical applications?
- Answer:
- Catalytic Systems: Replace traditional AlCl₃ with greener catalysts (e.g., FeCl₃ or ionic liquids) to improve selectivity and reduce waste .
- Purification: Use fractional distillation under reduced pressure (2–3 mmHg) to isolate high-purity product (>98% GC), critical for drug intermediates like Cetirizine and Buclizine .
- Scale-Up: Monitor exothermic peaks during chlorination using inline FTIR or Raman spectroscopy to prevent runaway reactions .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted benzhydrol. Mobile phases often use acetonitrile/water gradients .
- Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., benzhydryl proton signals at δ 5.2–5.5 ppm). FTIR identifies C-Cl stretches at 550–600 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ions (m/z 237.12) and detects halogen isotopic patterns .
Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH and ionic conditions?
- Answer:
- Experimental Design: Use response surface methodology (RSM) to model interactions between variables (e.g., pH, chloride/sulfate concentrations). For example, electrochemical studies (e.g., potentiodynamic polarization) quantify corrosion rates in aqueous systems .
- Statistical Validation: Apply ANOVA to identify significant factors (e.g., pH > chloride > sulfate) and optimize reaction stability .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer:
- DFT Calculations: Simulate transition states using software like Gaussian to assess activation barriers for SN1 vs. SN2 pathways. Solvent effects (e.g., dielectric constant of DMSO) are modeled via PCM (Polarizable Continuum Model) .
- MD Simulations: Predict aggregation behavior in aqueous-organic biphasic systems, informing solvent selection for kinetic control .
Q. Methodological Notes
Properties
IUPAC Name |
1-chloro-4-[chloro(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWTKGPKKAZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874382 | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-83-8 | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,4-dichloro-α-phenyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZHYDRYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC0K0NYJ2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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